![molecular formula C30H26O13 B1253187 (-)-Epicatechin-(4beta->8)-(-)-epigallocatechin](/img/structure/B1253187.png)
(-)-Epicatechin-(4beta->8)-(-)-epigallocatechin
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Description
(-)-epicatechin-(4beta->8)-(-)-epigallocatechin is a proanthocyanidin consisting of (-)-epicatechin and (-)-epigallocatechin units joined by a (4beta->8)-linkage. It has a role as a metabolite. It is a hydroxyflavan, a proanthocyanidin, a polyphenol and a biflavonoid. It derives from a (-)-epicatechin and a (-)-epigallocatechin.
Scientific Research Applications
Antioxidant Properties
(−)-Epicatechin-(4β→8)-(-)-epigallocatechin and related compounds exhibit significant antioxidant activities. For example, an A-type proanthocyanidin, epigallocatechin-(2β→7,4β→8)-epicatechin, isolated from Dioclea lasiophylla, demonstrated notable antioxidant properties measured by the auto-oxidation of β-carotene in a linolenic acid suspension method (Barreiros et al., 2000).
Cancer Prevention and Treatment
Research indicates potential cancer-preventive properties. A study found that (-)-epicatechin enhanced the cancer-preventive effects of (-)-epigallocatechin gallate (EGCG) and other tea polyphenols in the human lung cancer cell line PC-9 (Suganuma et al., 1999).
Antimicrobial and Anti-inflammatory Effects
Compounds including (-)-epicatechin-(4β→8)-(-)-epigallocatechin have shown promise in antimicrobial and anti-inflammatory applications. A study focusing on the molecular mechanisms of (-)-epicatechin and other polyphenols revealed their potential in combating inflammation, diabetes, and neurodegeneration (Shay et al., 2015).
Protective Effects Against Glycation
These compounds demonstrate protective effects against advanced glycation end product formation, as evidenced by their ability to scavenge α-dicarbonyl compounds in alcoholic media, which is closely related to diabetes (Wu et al., 2020).
properties
Molecular Formula |
C30H26O13 |
---|---|
Molecular Weight |
594.5 g/mol |
IUPAC Name |
(2R,3R)-8-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol |
InChI |
InChI=1S/C30H26O13/c31-12-6-17(35)23-22(7-12)42-29(10-1-2-14(32)16(34)3-10)27(41)25(23)24-18(36)9-15(33)13-8-21(39)28(43-30(13)24)11-4-19(37)26(40)20(38)5-11/h1-7,9,21,25,27-29,31-41H,8H2/t21-,25-,27-,28-,29-/m1/s1 |
InChI Key |
YJMNEZANCYQLJR-GYPOYYOSSA-N |
Isomeric SMILES |
C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C(=C6)O)O)O)O |
Canonical SMILES |
C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C(=C6)O)O)O)O |
Origin of Product |
United States |
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